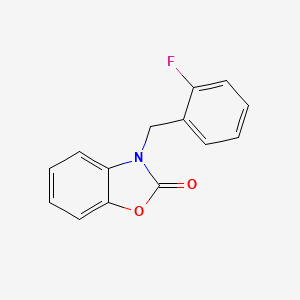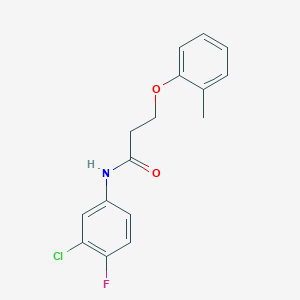
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a derivative of the natural compound curcumin, which is found in turmeric and has been shown to have anti-inflammatory and antioxidant properties. MTAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, but it is believed to inhibit COX-2 activity through the modification of its active site. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide may also interact with other enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to have other biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of chemotherapeutic drugs. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's low solubility in water can make it difficult to work with in some experiments. Additionally, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammation, oxidative stress, and cancer. Another area of interest is the study of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action and its potential interactions with other enzymes and proteins.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been synthesized through various methods, including the reaction of curcumin with thioacetic acid, and the reaction of 2-methoxy-5-methylphenylamine with 2-thiophenecarboxaldehyde followed by acrylation. These methods have been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, protecting cells from oxidative stress. These properties make N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide a promising candidate for the development of anti-inflammatory and antioxidant drugs.
Propriétés
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-5-7-14(18-2)13(10-11)16-15(17)8-6-12-4-3-9-19-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYIQMPZWKWTD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)

![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)



![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)
![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)